molecular formula C12H13NO3S B11998849 Isopropyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate

Isopropyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate

Cat. No.: B11998849
M. Wt: 251.30 g/mol
InChI Key: QQHOARCCMHNAFS-UHFFFAOYSA-N
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Description

Isopropyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is characterized by the presence of an isopropyl ester group attached to the 2-oxo-1,3-benzothiazol-3(2H)-yl moiety. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate typically involves the esterification of 2-oxo-1,3-benzothiazol-3(2H)-yl acetic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction conditions include:

    Temperature: 60-80°C

    Solvent: Toluene or dichloromethane

    Catalyst: Sulfuric acid or hydrochloric acid

    Reaction Time: 4-6 hours

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with continuous monitoring of reaction parameters. The process involves:

    Raw Materials: 2-oxo-1,3-benzothiazol-3(2H)-yl acetic acid, isopropanol

    Catalyst: Sulfuric acid

    Solvent: Toluene

    Temperature Control: Maintained at 70°C

    Purification: The product is purified by distillation or recrystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Isopropyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield 2-oxo-1,3-benzothiazol-3(2H)-yl acetic acid and isopropanol.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) at room temperature.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like aluminum chloride.

Major Products Formed

    Hydrolysis: 2-oxo-1,3-benzothiazol-3(2H)-yl acetic acid and isopropanol.

    Oxidation: Sulfoxides or sulfones.

    Substitution: Halogenated or nitro-substituted benzothiazoles.

Scientific Research Applications

Isopropyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of isopropyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. The pathways involved may include:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing their normal function.

    Protein Interaction: It can interact with proteins, altering their structure and function.

Comparison with Similar Compounds

Isopropyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate can be compared with other benzothiazole derivatives, such as:

  • 2-oxo-1,3-benzothiazol-3(2H)-yl acetic acid
  • Methyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate
  • Ethyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate

Uniqueness

  • Isopropyl Group : The presence of the isopropyl ester group provides unique chemical properties, such as increased hydrophobicity and altered reactivity.
  • Applications : Its specific structure makes it suitable for certain applications where other benzothiazole derivatives may not be as effective.

Properties

Molecular Formula

C12H13NO3S

Molecular Weight

251.30 g/mol

IUPAC Name

propan-2-yl 2-(2-oxo-1,3-benzothiazol-3-yl)acetate

InChI

InChI=1S/C12H13NO3S/c1-8(2)16-11(14)7-13-9-5-3-4-6-10(9)17-12(13)15/h3-6,8H,7H2,1-2H3

InChI Key

QQHOARCCMHNAFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CN1C2=CC=CC=C2SC1=O

Origin of Product

United States

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